3-(furan-2-yl)-6-{(E)-2-[4-(propan-2-yl)phenyl]ethenyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
3-(2-FURYL)-6-(4-ISOPROPYLSTYRYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is a heterocyclic compound that belongs to the class of triazolothiadiazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-FURYL)-6-(4-ISOPROPYLSTYRYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE typically involves the reaction of appropriate triazole and thiadiazole precursors. One efficient method involves a one-pot catalyst-free procedure at room temperature, where dibenzoylacetylene reacts with triazole derivatives . This method provides excellent yields and is straightforward to implement.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to obtain the desired product on a larger scale.
Chemical Reactions Analysis
Types of Reactions
3-(2-FURYL)-6-(4-ISOPROPYLSTYRYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, reduction may yield thiols or amines, and substitution reactions may introduce various functional groups into the molecule.
Scientific Research Applications
3-(2-FURYL)-6-(4-ISOPROPYLSTYRYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE has several scientific research applications, including:
Medicinal Chemistry: It has potential as an anti-cancer agent, particularly in targeting breast cancer cells through dual inhibition of PARP-1 and EGFR.
Materials Science: It can be used in the development of energetic materials due to its stability and detonation performance.
Agriculture: It may have applications as a pesticide or herbicide due to its biological activity.
Mechanism of Action
The mechanism of action of 3-(2-FURYL)-6-(4-ISOPROPYLSTYRYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE involves its interaction with specific molecular targets and pathways. For instance, as an anti-cancer agent, it inhibits PARP-1 and EGFR, leading to the disruption of DNA repair and cell signaling pathways, ultimately inducing cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- Thiazolo[3,2-b][1,2,4]triazole
- Triazolo[1,5-a]pyrimidine
- Triazolo[3,4-b][1,3,4]thiadiazine
Uniqueness
3-(2-FURYL)-6-(4-ISOPROPYLSTYRYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is unique due to its specific structural features and the combination of functional groups that confer distinct biological activities and chemical reactivity. Its ability to act as a dual inhibitor of PARP-1 and EGFR sets it apart from other similar compounds .
Properties
Molecular Formula |
C18H16N4OS |
---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
3-(furan-2-yl)-6-[(E)-2-(4-propan-2-ylphenyl)ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C18H16N4OS/c1-12(2)14-8-5-13(6-9-14)7-10-16-21-22-17(15-4-3-11-23-15)19-20-18(22)24-16/h3-12H,1-2H3/b10-7+ |
InChI Key |
UOMOVTOWSYZSCX-JXMROGBWSA-N |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C/C2=NN3C(=NN=C3S2)C4=CC=CO4 |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=CC2=NN3C(=NN=C3S2)C4=CC=CO4 |
Origin of Product |
United States |
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